molecular formula C22H27F2NO2 B5395260 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol

Cat. No. B5395260
M. Wt: 375.5 g/mol
InChI Key: QWRBOXSXFVGNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the central and peripheral nervous systems.

Scientific Research Applications

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol has been used in various scientific research applications, including the study of the noradrenergic system in the brain and its role in the regulation of behavior, mood, and cognitive functions. 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol has also been used to investigate the effects of noradrenergic denervation on various physiological processes, such as cardiovascular function, thermoregulation, and stress response.

Mechanism of Action

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol is a selective neurotoxin that targets noradrenergic neurons in the central and peripheral nervous systems. It works by binding to the noradrenaline transporter (NET) and causing the degeneration of noradrenergic neurons. This leads to a reduction in noradrenaline levels in the brain and other tissues.
Biochemical and Physiological Effects:
2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol has been shown to cause a reduction in noradrenaline levels in the brain and other tissues. This leads to various biochemical and physiological effects, such as changes in behavior, mood, and cognitive functions. 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol has also been shown to affect cardiovascular function, thermoregulation, and stress response.

Advantages and Limitations for Lab Experiments

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol has several advantages for lab experiments, including its selectivity for noradrenergic neurons, its ability to cause long-term denervation, and its ease of administration. However, 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol also has some limitations, such as the potential for off-target effects, the need for careful dosing, and the potential for non-specific toxicity.

Future Directions

There are several future directions for the use of 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol in scientific research. One area of interest is the study of the role of the noradrenergic system in psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder. 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol may also be useful in the development of new treatments for these disorders. Another area of interest is the study of the effects of noradrenergic denervation on aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol may be useful in the study of the role of the noradrenergic system in the regulation of sleep and circadian rhythms.

Synthesis Methods

2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol can be synthesized by a multi-step process that involves the reaction of 2,4-difluorophenylethanol with phthalic anhydride to form 2-(2,4-difluorophenyl)ethyl phthalate. This intermediate is then reacted with piperidine and formaldehyde to form 2-[2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol.

properties

IUPAC Name

2-[2-[[3-[2-(2,4-difluorophenyl)ethyl]piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO2/c23-20-10-9-18(21(24)14-20)8-7-17-4-3-11-25(15-17)16-19-5-1-2-6-22(19)27-13-12-26/h1-2,5-6,9-10,14,17,26H,3-4,7-8,11-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRBOXSXFVGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCCO)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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